4-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid
Description
4-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound with the molecular formula C14H12ClNO4S It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone
Properties
IUPAC Name |
4-chloro-2-[3-(methanesulfonamido)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPSRTXOXMUNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692081 | |
| Record name | 5-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-52-5 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′-[(methylsulfonyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is sulfonylated using methanesulfonyl chloride in the presence of a base such as pyridine to form the methylsulfonylamino derivative.
Coupling: Finally, the methylsulfonylamino derivative is coupled with 4-chlorobenzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonylamino group can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro group.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Coupling: Amides or esters.
Scientific Research Applications
4-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-(3-methylsulfonylaminophenyl)benzoic acid
Uniqueness
4-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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